molecular formula C19H14ClFN2O2S B11457316 4-(3-chlorophenyl)-7-(4-fluorophenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione

4-(3-chlorophenyl)-7-(4-fluorophenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione

Cat. No.: B11457316
M. Wt: 388.8 g/mol
InChI Key: CCHBTYFIHBSLPW-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-7-(4-fluorophenyl)-3-methyl-2H,3H,4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridine-2,5-dione is a heterocyclic compound that features a thiazole ring fused to a pyridine ring

Preparation Methods

The synthesis of 4-(3-chlorophenyl)-7-(4-fluorophenyl)-3-methyl-2H,3H,4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridine-2,5-dione can be achieved through a multi-step process involving the condensation of appropriate starting materials. One efficient method involves the reaction of 3-chlorobenzaldehyde with 4-fluoroaniline to form an intermediate Schiff base, which is then cyclized with 2-mercaptoacetic acid under acidic conditions to yield the desired thiazolo[4,5-b]pyridine derivative . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the nitro group (if present) can be achieved using reducing agents like tin(II) chloride or iron powder in acidic medium.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization with different substituents. Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(3-Chlorophenyl)-7-(4-fluorophenyl)-3-methyl-2H,3H,4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other thiazole-containing heterocycles, such as:

Properties

Molecular Formula

C19H14ClFN2O2S

Molecular Weight

388.8 g/mol

IUPAC Name

4-(3-chlorophenyl)-7-(4-fluorophenyl)-3-methyl-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridine-2,5-dione

InChI

InChI=1S/C19H14ClFN2O2S/c1-22-18-17(26-19(22)25)15(11-5-7-13(21)8-6-11)10-16(24)23(18)14-4-2-3-12(20)9-14/h2-9,15H,10H2,1H3

InChI Key

CCHBTYFIHBSLPW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(CC(=O)N2C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)F)SC1=O

Origin of Product

United States

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